molecular formula C14H22N2O2 B12225810 {2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol

{2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol

Cat. No.: B12225810
M. Wt: 250.34 g/mol
InChI Key: KMLLQFBJGCRGNZ-UHFFFAOYSA-N
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Description

{2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol is a complex organic compound characterized by its unique structure, which includes an oxazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the isoindoline moiety through a series of nucleophilic substitution and reduction reactions. The final step involves the addition of a methanol group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex reaction sequences required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

{2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, {2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, making it useful in the study of biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}acetic acid
  • 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-phenylpyridazin-3-one
  • 2-{[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl}-octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Uniqueness

What sets {2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol apart from similar compounds is its unique combination of an oxazole ring and an isoindoline moiety. This structure provides it with distinct chemical properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C14H22N2O2/c1-11-6-13(15-18-11)8-16-7-12-4-2-3-5-14(12,9-16)10-17/h6,12,17H,2-5,7-10H2,1H3

InChI Key

KMLLQFBJGCRGNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CC3CCCCC3(C2)CO

Origin of Product

United States

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